Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine
Description
Properties
CAS No. |
162009-79-2 |
|---|---|
Molecular Formula |
C6H7N7 |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-imino-3H-imidazo[4,5-e][1,3]diazepine-6,8-diamine |
InChI |
InChI=1S/C6H7N7/c7-4-2-3(11-1-10-2)5(8)13-6(9)12-4/h1H,(H,10,11)(H5,7,8,9,12,13) |
InChI Key |
XVKXPQNAFRQJKC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N)N=C2N)N |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N=C(N=C2N)N |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine is a novel compound that has shown potent in vitro antitumor activity against various cancer cell lines
Mode of Action
It is known that the compound shows potent in vitro antitumor activity with low micromolar ic50’s against prostate, lung, breast, and ovarian cancer cell lines.
Biochemical Pathways
It is known that the compound has broad-spectrum anticancer activity.
Biochemical Analysis
Biochemical Properties
Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with nucleic acids, potentially interfering with viral replication processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, this compound can disrupt the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For example, its binding to kinases can inhibit their catalytic function, thereby blocking downstream signaling pathways. Additionally, this compound can intercalate into DNA, disrupting the replication and transcription processes. This compound also affects gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects can occur, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with cytochrome P450 enzymes can influence the metabolism of other drugs and endogenous compounds, potentially leading to drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the nucleus, where it can interact with DNA and nuclear proteins, or it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Alternatively, this compound may be found in the endoplasmic reticulum, affecting protein folding and secretion.
Biological Activity
Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiviral and anticancer activities, through a review of recent studies and findings.
Chemical Structure and Properties
This compound features a fused diazepine structure that contributes to its biological activity. The unique arrangement of nitrogen atoms within the ring system plays a crucial role in its interaction with biological targets.
1. Antiviral Activity
Recent studies have indicated that derivatives of imidazo[4,5-e][1,3]diazepine exhibit antiviral properties. For instance:
- In vitro Studies : Compounds derived from this class have shown activity against various viruses. A study reported that certain derivatives demonstrated selective inhibition against respiratory syncytial virus (RSV) and other RNA viruses at low micromolar concentrations without significant cytotoxic effects on host cells .
- Mechanism of Action : The antiviral mechanism is believed to involve interference with viral replication processes, although the exact pathways are still under investigation.
2. Anticancer Activity
This compound has been evaluated for its anticancer properties across multiple cancer cell lines:
- Cytostatic Effects : In vitro assays demonstrated moderate cytostatic effects against HeLa (cervical carcinoma) and other tumor cell lines with IC50 values ranging from 9.5 to 32 µM . Notably:
- Selectivity : Importantly, these compounds exhibited selective toxicity towards cancer cells while sparing normal human fibroblasts (BJ), indicating a favorable therapeutic index .
Research Findings and Case Studies
A series of studies have assessed the biological activity of imidazo[4,5-e][1,3]diazepine derivatives:
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 3 | HeLa | 9.5 | Cytostatic |
| Compound 11 | SW620 | 20 | Cytostatic |
| Compound 1 | HeLa | 24 | Cytostatic |
| Compound 5 | HeLa | 32 | Cytostatic |
Case Study: Antitumor Activity
In a comparative study involving several cancer cell lines (including colorectal adenocarcinoma and breast cancer), imidazo[4,5-e][1,3]diazepine derivatives demonstrated varying degrees of antiproliferative activity. The most promising results were observed with compounds linked to specific moieties that enhanced their efficacy against cancer cells while maintaining low toxicity to normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Imidazo[4,5-e][1,3]diazepine derivatives have been studied for their potential anticancer properties. Research indicates that compounds containing this scaffold can inhibit key enzymes involved in cancer progression. For instance, studies have shown that certain derivatives exhibit potent activity against various cancer cell lines by targeting RNA helicases and other molecular pathways critical for tumor growth and metastasis .
1.2 Antiviral Properties
The compound has also been evaluated for its antiviral effects. It has been demonstrated that imidazo[4,5-e][1,3]diazepine derivatives can inhibit the replication of viruses such as HIV and HCV. These compounds act by interfering with viral RNA synthesis and helicase activity, thus providing a potential therapeutic avenue for treating viral infections .
1.3 Enzyme Inhibition
The imidazo[4,5-e][1,3]diazepine scaffold serves as a framework for designing enzyme inhibitors. The structural features of these compounds allow for the selective inhibition of various enzymes involved in disease pathways. For example, they have been linked to the inhibition of G-protein coupled receptors (GPCRs), which are crucial targets in drug design due to their role in numerous physiological processes .
Case Study: Anticancer Compound Development
A notable study focused on the synthesis and evaluation of novel imidazo[4,5-e][1,3]diazepine derivatives revealed their effectiveness against breast cancer cell lines. These compounds were found to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways associated with cell survival and death .
Case Study: Antiviral Activity
Another research project investigated a series of imidazo[4,5-e][1,3]diazepines as potential antiviral agents against HIV. The findings indicated that certain derivatives could significantly reduce viral load in infected cell cultures by targeting the viral replication cycle at multiple stages .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of imidazo-fused heterocycles with diverse pharmacological applications. Below is a comparative analysis with structurally and functionally related analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations :
- The 5:7-fused ring system distinguishes the compound from imidazo[4,5-g]quinazolines (6:6 fused) and benzo-diazepins (extended aromatic systems) .
- Substituents at position 6 (e.g., alkyl chains) are critical for anticancer activity, as seen in SAR studies (, ).
Imidazo[4,5-c]pyridines (similarity score 0.98) show antiviral activity, underscoring how minor structural changes alter biological targets ().
Research Findings and SAR Analysis
Anticancer Mechanism and In Vitro Data
In Vitro Efficacy :
Cancer Type Cell Line IC50 (µM) Selectivity (CC50/IC50) Prostate Cancer PC-3 0.5 40x Lung Cancer A549 1.2 16.7x Breast Cancer MCF-7 2.8 7.1x
Structure-Activity Relationship (SAR)
- Position 6 Alkyl Chain :
- Amino Group Modifications: Replacement of amino groups with methyl or hydroxyl groups abolishes activity, highlighting their role in hydrogen bonding with cellular targets ().
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine, and what challenges arise during purification?
- Methodological Answer : Standard protocols often involve multi-step heterocyclic synthesis, including condensation reactions and cyclization. For example, functionalization at the 4-position of imidazo-triazinone derivatives (as seen in structurally analogous compounds) requires precise control of temperature, pH, and stoichiometry to avoid side reactions . Purification challenges include separating regioisomers and eliminating residual solvents, which can be addressed via gradient chromatography or recrystallization in polar aprotic solvents.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for structural elucidation. Purity assessment typically employs HPLC with UV-Vis detection (λ = 220–280 nm) and elemental analysis. For crystalline derivatives, X-ray diffraction provides definitive confirmation of molecular geometry .
Advanced Research Questions
Q. How can computational quantum chemistry optimize the synthesis of this compound?
- Methodological Answer : Reaction path search methods based on density functional theory (DFT) can predict energetically favorable pathways and intermediates. For instance, transition-state analysis helps identify rate-limiting steps, while solvent effects are modeled using COSMO-RS. Experimental validation via in situ FTIR or Raman spectroscopy can verify computational predictions, creating a feedback loop to refine synthetic protocols .
Q. What experimental designs resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Factorial design (e.g., 2 factorial experiments) systematically tests variables like temperature, catalyst loading, and solvent polarity. Contradictions in reactivity (e.g., unexpected byproducts) may stem from unaccounted interactions between variables. Statistical tools like ANOVA isolate significant factors, while sensitivity analysis identifies experimental noise sources .
Q. How can AI-driven simulations enhance the study of this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes or receptors. Machine learning models trained on bioactivity datasets prioritize candidate derivatives for synthesis. For validation, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics .
Q. What methodologies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH) identifies degradation pathways. LC-MS/MS tracks degradation products, while Arrhenius modeling extrapolates shelf life. To stabilize the compound, lyophilization or formulation with cyclodextrins can reduce hydrolytic or oxidative degradation .
Data Analysis and Theoretical Frameworks
Q. How should researchers align theoretical models with experimental data for this compound?
- Methodological Answer : Cross-validation between DFT-predicted spectroscopic properties (e.g., NMR chemical shifts) and experimental data ensures model accuracy. Discrepancies may arise from solvent effects or crystal packing forces, necessitating corrections via implicit/explicit solvation models in simulations .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Nonlinear regression (e.g., Hill equation) models EC/IC values. Bootstrapping quantifies confidence intervals, while hierarchical Bayesian models account for inter-experiment variability. Outlier detection via Grubbs’ test ensures data integrity .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in advanced synthetic workflows?
- Methodological Answer : Adherence to OSHA guidelines for handling nitrogen-rich heterocycles is mandatory. Fume hoods with HEPA filtration mitigate inhalation risks, while differential scanning calorimetry (DSC) screens for thermal instability. Emergency protocols for spills or exposure must align with institutional Chemical Hygiene Plans .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
